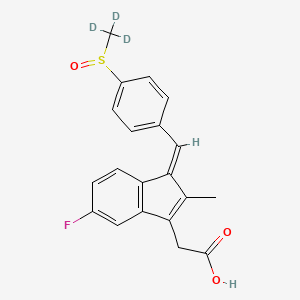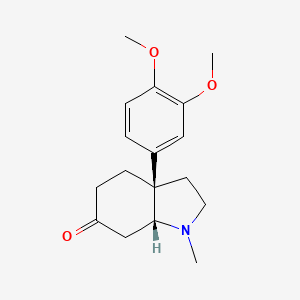
Taurocholic Acid 3-sulfate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taurocholic Acid 3-sulfate (sodium salt) is a metabolite of the conjugated bile acid taurocholic acid. It is a crystalline solid with a molecular formula of C26H43NO10S2 • 2Na and a molecular weight of 639.7 g/mol . This compound is involved in the metabolism of bile acids and plays a role in various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Taurocholic Acid 3-sulfate (sodium salt) typically involves the sulfonation of taurocholic acid. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature and pH conditions to ensure the selective sulfonation at the 3-position of the taurocholic acid molecule .
Industrial Production Methods: Industrial production of Taurocholic Acid 3-sulfate (sodium salt) involves the extraction of taurocholic acid from animal bile, followed by its chemical modification through sulfonation. The process includes purification steps to obtain the final product with high purity (≥95%) .
Types of Reactions:
Oxidation: Taurocholic Acid 3-sulfate (sodium salt) can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.
Reduction: The compound can also be reduced, although this is less common compared to oxidation.
Substitution: Sulfonation is a key substitution reaction for this compound, where a sulfonic acid group is introduced at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Sulfur trioxide or chlorosulfonic acid are used for sulfonation.
Major Products: The major product of the sulfonation reaction is Taurocholic Acid 3-sulfate (sodium salt) itself. Oxidation and reduction reactions can lead to various oxidized or reduced derivatives of the compound .
Scientific Research Applications
Taurocholic Acid 3-sulfate (sodium salt) has several applications in scientific research:
Chemistry: It is used as a standard in analytical chemistry for the quantification of bile acids.
Biology: The compound is studied for its role in bile acid metabolism and its effects on liver function.
Medicine: Research includes its potential therapeutic effects in liver diseases and its role in cholesterol metabolism.
Industry: It is used in the formulation of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
Taurocholic Acid 3-sulfate (sodium salt) exerts its effects primarily through its interaction with bile acid receptors. It acts as a detergent to solubilize fats for absorption in the intestine. The compound is absorbed and participates in the enterohepatic circulation of bile acids. It also influences the expression of genes involved in cholesterol metabolism and liver function .
Comparison with Similar Compounds
Taurocholic Acid: The parent compound from which Taurocholic Acid 3-sulfate (sodium salt) is derived.
Taurolithocholic Acid 3-sulfate (sodium salt): Another sulfonated bile acid with similar properties.
Uniqueness: Taurocholic Acid 3-sulfate (sodium salt) is unique due to its specific sulfonation at the 3-position, which imparts distinct chemical and biological properties. This modification enhances its solubility and alters its interaction with bile acid receptors compared to non-sulfonated bile acids .
Properties
Molecular Formula |
C26H45NNa2O10S2 |
|---|---|
Molecular Weight |
641.7 g/mol |
InChI |
InChI=1S/C26H45NO10S2.2Na/c1-15(4-7-23(30)27-10-11-38(31,32)33)18-5-6-19-24-20(14-22(29)26(18,19)3)25(2)9-8-17(37-39(34,35)36)12-16(25)13-21(24)28;;/h15-22,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32,33)(H,34,35,36);;/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;;/m1../s1 |
InChI Key |
TXKSCSXHYMDMEL-NEMAEHQESA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)O)C.[Na].[Na] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)O)C.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(3S,6S,9S,12R)-6,12-dibenzyl-3-[(2S)-butan-2-yl]-1,7-dimethyl-9-propan-2-yl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone](/img/structure/B10822134.png)
